N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
Description
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKORAGHLVHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol
Reduction: Lithium aluminum hydride in tetrahydrofuran
Oxidation: Potassium permanganate in aqueous medium
Major Products Formed:
Substitution: Formation of substituted derivatives with different nucleophiles
Reduction: Formation of N-(4-chloro-2-fluorophenyl)-2-methylpropanamine
Oxidation: Formation of N-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
Comparison: N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
